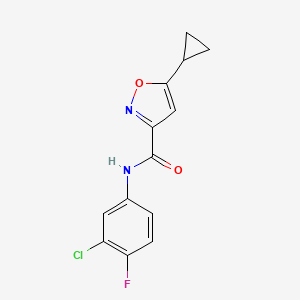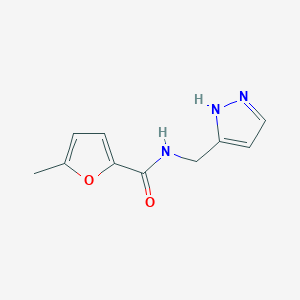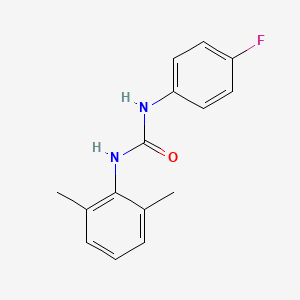![molecular formula C15H15N3O2 B4818083 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)
5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole
描述
5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of molecular imaging. It is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia, astrocytes, and other immune cells in the central nervous system. DPA-714 has been extensively studied for its potential application in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
DPA-714 binds selectively to 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole, which is a transmembrane protein located on the outer mitochondrial membrane. 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole is involved in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. It is also involved in the regulation of inflammation and immune response in the central nervous system. DPA-714 binds to 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole with high affinity and specificity, allowing for the detection of 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole expression in vivo.
Biochemical and physiological effects:
DPA-714 has been shown to have minimal toxicity and side effects in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 2 hours in rats. DPA-714 does not appear to have any significant effects on 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole function or mitochondrial function at the doses used for PET imaging. However, further studies are needed to fully understand the biochemical and physiological effects of DPA-714.
实验室实验的优点和局限性
DPA-714 has several advantages as a radiotracer for PET imaging. It has high affinity and specificity for 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole, allowing for sensitive and specific detection of neuroinflammation in vivo. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of DPA-714. It has a relatively short half-life, which limits the duration of PET imaging studies. In addition, 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole expression is not specific to neuroinflammation, and can also be upregulated in other cell types and tissues in response to various stimuli. Therefore, caution must be exercised when interpreting PET imaging results with DPA-714.
未来方向
There are several future directions for research on DPA-714. One area of interest is the development of new 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole ligands with improved properties, such as longer half-life and higher specificity for activated microglia. Another area of interest is the application of DPA-714 PET imaging in the diagnosis and monitoring of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, further studies are needed to fully understand the role of 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole in neuroinflammation and neurodegeneration, and to develop new therapeutic strategies targeting 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole and related pathways.
科学研究应用
DPA-714 has been extensively used as a radiotracer for positron emission tomography (PET) imaging of 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole expression in vivo. PET imaging with DPA-714 has been shown to be a sensitive and specific method for detecting neuroinflammation in various animal models and human subjects. In addition, DPA-714 has been used as a tool for studying the role of 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole in neuroinflammation and neurodegeneration. It has been shown that 5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole expression is upregulated in activated microglia and astrocytes in response to various insults, including infection, trauma, and neurodegenerative diseases.
属性
IUPAC Name |
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-13(11(2)19-17-10)8-9-14-16-15(18-20-14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQWZQYYFQAQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4818002.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B4818009.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4818011.png)
![N-[3-(4-morpholinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4818015.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4818021.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4818045.png)


![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4818076.png)
![1-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4818091.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4818098.png)